molecular formula C10H10N2O2 B13836476 2-Benzimidazolinone, 1-propionyl-

2-Benzimidazolinone, 1-propionyl-

Katalognummer: B13836476
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: FLGFXKJXCJELJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzimidazolinone, 1-propionyl- is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzimidazolinone, a bicyclic urea compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Benzimidazolinone, 1-propionyl- typically involves the reaction of o-phenylenediamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a copper catalyst, to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture and subsequent purification steps to isolate the compound.

Industrial Production Methods

Industrial production of 2-Benzimidazolinone, 1-propionyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum productivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzimidazolinone, 1-propionyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Benzimidazolinone, 1-propionyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzimidazolinone, 1-propionyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed mechanistic studies are required to elucidate the exact pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzimidazolinone: The parent compound with similar structural features.

    1,3-Dihydro-2H-benzimidazol-2-one: Another derivative with different functional groups.

    2-Hydroxybenzimidazole: A tautomeric form of benzimidazolinone.

Uniqueness

2-Benzimidazolinone, 1-propionyl- is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

3-propanoyl-1H-benzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)11-10(12)14/h3-6H,2H2,1H3,(H,11,14)

InChI-Schlüssel

FLGFXKJXCJELJW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1C2=CC=CC=C2NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.